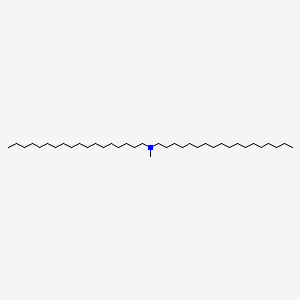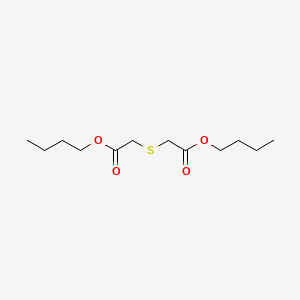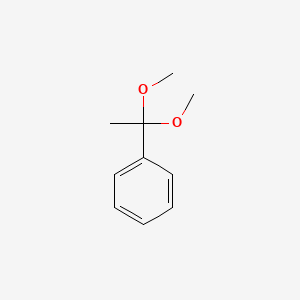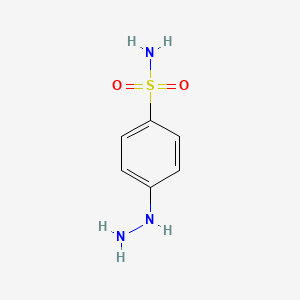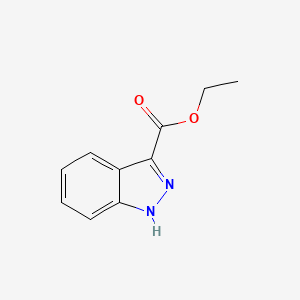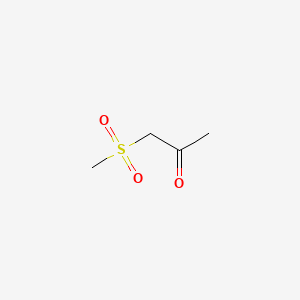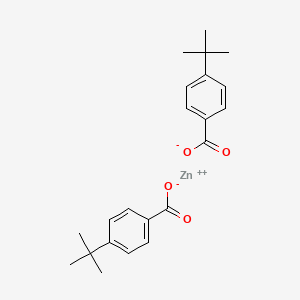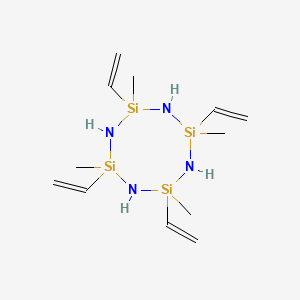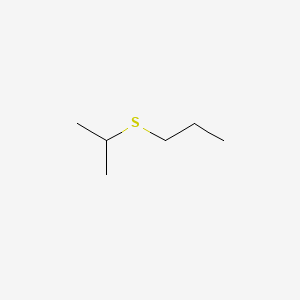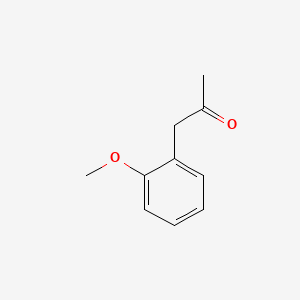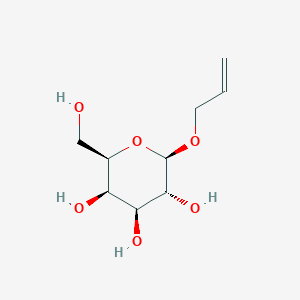
(2R,3R,4S,5R,6R)-2-(Allyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of an allyloxy group and the formation of a tetrahydro-2H-pyran ring. Researchers have investigated various synthetic routes, optimizing conditions for yield and purity. Detailed synthetic pathways can be found in relevant literature .
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis
The compound (2R,3R,4S,5R,6R)-2-(Allyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol has been utilized in the one-pot microwave-assisted synthesis of water-soluble Glucose amine Schiff base (GASB-1) derivatives. This process involves the condensation of 2-hydroxybenzaldehyde with a similar compound, leading to a high-yield production without byproducts. GASB-1's structure was extensively analyzed through XRD/HSA interactions, crystal structure, spectral, thermal, and DFT/TD-DFT studies. This method highlights the compound's potential in creating structurally complex molecules efficiently (Hijji et al., 2021).
Chemical Synthesis
The compound has also been involved in the synthesis of complex chemical structures. For instance, a convenient approach for the preparation of (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol has been developed, synthesizing the target compound from 4-bromo-2-(bromomethyl)-1-chlorobenzene while avoiding undesired isomers (Liu et al., 2008).
Glycosyl Donor in Synthesis
The compound, in the form of 2,3-unsaturated allyl glycosides, has been used as a versatile glycosyl donor for the stereoselective α-glycosylation of a variety of alcohols, including those with sensitive functions like acetonide, keto, nitro, and ester. This process yields 50-90% and presents a facile alternative to traditional methods (Kumar et al., 2011).
Protective Agent in Organic Synthesis
The derivative of the compound, Allyl tetrahydropyranyl ether (ATHPE), has been reported as a versatile protecting reagent in organic synthesis. It allows the easy substitution of the O-allyl group by hydroxyls or thiols in molecules containing other reactive functional groups under mild conditions. This showcases its importance in the protection-deprotection strategies frequently encountered in organic synthesis (Kumar et al., 2010).
Propiedades
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5-,6+,7+,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNKZTHFPGIJNS-QMGXLNLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4S,5R,6R)-2-(Allyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



